Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate
Description
Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate (CAS: 1936602-36-6) is a bicyclo[1.1.1]pentane (BCP)-derived carbamate compound. It features a rigid BCP core substituted with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protective group. Its molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.3 g/mol, and it is primarily used as a versatile small-molecule scaffold in drug discovery and materials science .
Properties
IUPAC Name |
tert-butyl N-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-6-11(7-12,8-12)4-5-14/h14H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCFIIKJKGWWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate, with the CAS number 1936602-36-6, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H21NO3
- Molecular Weight : 227.3 g/mol
- Purity : ≥97%
Biological Activity Overview
This compound exhibits several biological activities that are of significant interest in pharmacology and toxicology.
1. Antioxidant Activity
Research indicates that compounds with similar bicyclic structures often exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging activity, which is crucial for protecting cellular components from oxidative damage.
2. Neuroprotective Effects
Compounds with structural similarities have been studied for their neuroprotective effects, particularly in models of neurodegeneration.
| Study | Findings |
|---|---|
| Bicyclic compounds showed promise in protecting neuronal cells from apoptosis induced by oxidative stress. |
3. Metabolic Regulation
There is evidence suggesting that bicyclic compounds can influence metabolic pathways, potentially affecting lipid metabolism and energy homeostasis.
| Study | Findings |
|---|---|
| Suggested that similar compounds modulate metabolic processes through interaction with specific receptors involved in lipid metabolism. |
Case Study 1: Neuroprotection in Cell Models
A study investigated the neuroprotective effects of a related bicyclic compound on neuronal cell lines exposed to oxidative stressors. The results showed a significant reduction in cell death and an increase in cell viability when treated with the compound.
Case Study 2: Antioxidant Efficacy
In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity, measured by the DPPH radical scavenging assay.
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging : The hydroxyl groups may donate electrons to free radicals, neutralizing them.
- Receptor Interaction : Potential interaction with G protein-coupled receptors involved in metabolic regulation.
- Gene Expression Modulation : Influencing the expression of genes related to oxidative stress response and apoptosis.
Comparison with Similar Compounds
Key Properties:
- Purity : ≥95% (commercial grade) .
- Applications : Serves as a building block for synthesizing bioactive molecules, leveraging the BCP core’s rigidity to enhance pharmacokinetic properties .
Comparison with Structurally Similar Compounds
The compound belongs to a class of BCP derivatives modified with functional groups such as hydroxymethyl, trifluoromethyl, or carboximidoyl. Below is a detailed comparison with key analogs:
tert-Butyl ((3-(Hydroxymethyl)Bicyclo[1.1.1]Pentan-1-Yl)Methyl)Carbamate (CAS: 1638761-29-1)
- Molecular Formula: C₁₂H₂₁NO₃ (same as the target compound).
- Molecular Weight : 227.30 g/mol.
- Key Differences: Substitutes the 2-hydroxyethyl group with a hydroxymethyl (-CH₂OH) group.
- Storage : Requires refrigeration at 2–8°C to maintain stability .
- Applications : Used in peptide mimetics and linker chemistry .
tert-Butyl (3-(Trifluoromethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate (CAS: 1886967-53-8)
tert-Butyl N-[3-(N'-Hydroxycarbamimidoyl)Bicyclo[1.1.1]Pentan-1-Yl]Carbamate (CAS: 2763891-20-7)
Comparative Data Table
Research Findings and Trends
- Rigidity vs. Solubility : The BCP core’s rigidity improves binding affinity in drug targets, but hydroxyethyl/hydroxymethyl groups balance this with enhanced aqueous solubility .
- Fluorine Effects : Trifluoromethyl analogs show improved metabolic stability and blood-brain barrier penetration, critical for CNS-targeting drugs .
Q & A
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR) in deuterated chloroform (CDCl₃) is critical for verifying structural features, such as the bicyclo[1.1.1]pentane core and hydroxyethyl moiety. For instance, distinct peaks for bridgehead protons (δ ~2.5–3.5 ppm) and hydroxyl groups (broad singlet, δ ~1.5–2.0 ppm) should be observed . High-performance liquid chromatography (HPLC) with ≥97% purity thresholds is recommended, as noted in multiple synthesis protocols .
Q. What storage conditions are optimal to maintain compound stability?
- Methodological Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C, as indicated by safety data sheets. Avoid exposure to moisture, strong acids/bases, and high temperatures (>40°C), which may trigger decomposition (e.g., release of CO or nitrogen oxides under combustion) .
Advanced Research Questions
Q. How can functional group tolerance be optimized during derivatization of the hydroxyethyl moiety?
- Methodological Answer : Hydrogen-borrowing alkylation using iridium catalysts (e.g., ) enables room-temperature functionalization with broad tolerance for amines, ketones, and carboxylic acids. Silica gel chromatography (elution with 0–2% MeOH in CH₂Cl₂ + 1% triethylamine) effectively purifies products while preserving the bicyclo[1.1.1]pentane core . Pre-activation of the hydroxy group (e.g., tosylation) may enhance electrophilic reactivity for cross-coupling reactions.
Q. What analytical strategies resolve contradictions in reported spectral data for bicyclo[1.1.1]pentane derivatives?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or impurities. Cross-validate assignments using 2D techniques (HSQC, HMBC) and compare with structurally analogous compounds (e.g., tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate in ). Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive confirmation .
Q. How does the bicyclo[1.1.1]pentane scaffold enhance pharmacokinetic properties in drug design?
- Methodological Answer : As a bioisostere for tert-butyl groups or alkynes, the scaffold improves metabolic stability and solubility while reducing conformational flexibility. For example, Denali Therapeutics’ DNL343 ( ) leverages this core to target neurodegenerative diseases, demonstrating enhanced blood-brain barrier penetration . Computational modeling (e.g., logP calculations) and in vitro ADME assays are critical for optimizing substituent effects.
Q. What safety protocols mitigate risks during large-scale synthesis?
- Methodological Answer : Implement inert gas purging for exothermic steps (e.g., TFA deprotection) and monitor reaction progress via inline FTIR or Raman spectroscopy. Hazardous decomposition products (e.g., CO) require fume hoods and gas detectors. Waste disposal must follow EPA guidelines, with neutralization of acidic byproducts before incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
